2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran
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Overview
Description
2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran is a chemical compound that belongs to the class of tetrahydropyranyl phenoxy ethers. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The presence of the bromophenoxy group suggests that this compound could be a useful intermediate in organic synthesis, as the bromine atom is a good leaving group that can facilitate further chemical transformations .
Synthesis Analysis
The synthesis of related tetrahydro-2H-pyran derivatives has been reported in the literature. For instance, a convenient synthesis route for a structurally similar compound, (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol, was developed from 4-bromo-2-(bromomethyl)-1-chlorobenzene, avoiding undesired isomers . Although not directly related to the synthesis of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran, this study provides insights into the synthetic strategies that could be employed for such compounds.
Molecular Structure Analysis
The molecular structure of compounds in this class can be complex, with multiple stereocenters and substituents that can influence their chemical behavior. For example, the structure of a related compound, 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, was elucidated using various spectroscopic techniques and confirmed by X-ray analysis . Such detailed structural analysis is crucial for understanding the reactivity and potential applications of these molecules.
Chemical Reactions Analysis
The chemical behavior of tetrahydropyranyl phenoxy ethers has been studied, particularly their pyrolysis kinetics. The gas-phase pyrolysis of 2-(4-bromophenoxy)tetrahydro-2H-pyran yields 3,4-dihydro-2H-pyran and the corresponding 4-substituted phenol, following a first-order rate law . The reaction proceeds via a four-membered cyclic transition state, with the rate constants being influenced by the electron-donating or withdrawing nature of substituents on the phenoxy ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of electron-withdrawing groups like bromine can affect the compound's reactivity and stability. The kinetics and mechanism of the elimination reactions of these ethers have been studied, providing valuable information on their thermal stability and reactivity under various conditions . Theoretical calculations, such as Density Functional Theory (DFT), have been used to predict thermodynamic parameters and to provide a deeper understanding of the reaction mechanisms .
Scientific Research Applications
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Organic Synthesis
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Pharmaceutical Intermediate
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Natural Product Synthesis
- The 2H-pyran ring, which is a part of the “2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran” structure, is a common structural motif in many natural products .
- Despite their importance, the synthesis of 2H-pyrans is relatively scarce due to the instability associated with the heterocyclic ring .
- This compound could potentially be used as a key intermediate in the construction of these natural product structures .
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Synthesis of Lithiated and Magnesium Derivatives
Safety And Hazards
properties
IUPAC Name |
2-[(4-bromophenoxy)methyl]oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h4-7,12H,1-3,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNGXKCLSDSPQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622029 |
Source
|
Record name | 2-[(4-Bromophenoxy)methyl]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran | |
CAS RN |
528881-31-4 |
Source
|
Record name | 2-[(4-Bromophenoxy)methyl]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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